molecular formula C9H9ClFN B15070512 (R)-6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine

(R)-6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B15070512
M. Wt: 185.62 g/mol
InChI Key: NKYILTKAAIUEOK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine is a bicyclic aromatic amine featuring a chloro substituent at position 6 and a fluoro substituent at position 4 on the indane scaffold. Its molecular formula is C₉H₁₀ClFN, with a molecular weight of 186.63 g/mol. This compound belongs to the aminoindane class, which is structurally analogous to neurotransmitters like dopamine and serotonin, making it a valuable scaffold in medicinal chemistry for designing psychoactive agents and receptor modulators .

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

(1R)-6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9ClFN/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2/t9-/m1/s1

InChI Key

NKYILTKAAIUEOK-SECBINFHSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2F)Cl

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 6-chloro-4-fluoroindanone.

    Reduction: The ketone group of 6-chloro-4-fluoroindanone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to the amine via a reductive amination process. This involves the reaction of the alcohol with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production of ®-6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of aminoindanes are highly sensitive to substituent type, position, and stereochemistry. Below is a detailed comparison of (R)-6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine with key structural analogs:

Structural and Functional Group Variations

Table 1: Substituent Effects on Key Properties
Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Key Biological Activities/Applications Evidence Source
This compound 6-Cl, 4-F 186.63 Structural analog of dopamine agonists; potential CNS activity
(R)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride (1429187-76-7) 6-CF₃, HCl salt 228.63 Enhanced metabolic stability (electron-withdrawing CF₃ group)
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (1637453-74-7) 5-F, 6-F 205.63 High D₂-like dopamine receptor affinity and selectivity
(R)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (1466429-22-0) 6-Br 248.55 Intermediate for synthesis of halogenated drug candidates
7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine (CAS: 67120-37-0) 7-Cl, 4-F 186.63 Structural isomer; unexplored pharmacological profile
(S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (1391354-92-9) 6-F (S-configuration) 185.64 Stereochemical impact on receptor binding; potential serotonin modulation

Key Observations

Substituent Position and Electronic Effects :

  • Halogenated Derivatives : Chloro and fluoro substituents at positions 4, 5, 6, or 7 influence electron density and steric effects. For example, the 6-Cl,4-F substitution in the target compound may enhance membrane permeability compared to 7-Cl,4-F isomers .
  • Trifluoromethyl (CF₃) Groups : Compounds like (R)-6-(Trifluoromethyl)-inden-1-amine exhibit improved metabolic stability due to the strong electron-withdrawing nature of CF₃, which resists oxidative degradation .

Stereochemical Impact :

  • The R-configuration in the target compound is critical for receptor selectivity. For instance, (S)-6-Fluoro analogs show distinct binding profiles compared to R-forms, as seen in serotonin and dopamine receptor studies .

Pharmacological Activities: Dopamine Receptor Modulation: (R)-5,6-Difluoro derivatives demonstrate high D₂-like receptor affinity (Ki < 100 nM) and agonist activity, reducing cyclic GMP levels in striatal membranes . Antioxidant Potential: Thiourea derivatives of 2,3-dihydro-1H-inden-1-amine with electron-withdrawing groups (e.g., 4-F-phenyl) exhibit radical scavenging activity comparable to ascorbic acid in DPPH assays .

Biological Activity

(R)-6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral amine characterized by its bicyclic indane framework and the presence of chlorine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

The molecular formula of this compound is C₉H₉ClFN, with a molecular weight of 185.62 g/mol. Its unique structure contributes to its biological properties, making it a candidate for various applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial properties . Its activity against various bacterial strains has been documented, suggesting its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15.67 µM
Escherichia coli0.0195 mg/mL
Candida albicans0.0048 mg/mL
Pseudomonas aeruginosa13.40 to 137.43 µM

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the presence of halogen substituents enhances its interaction with microbial targets. The structure-function relationship suggests that the electronic properties of the chlorine and fluorine atoms may play a crucial role in modulating activity.

Case Studies

Several studies have highlighted the antimicrobial efficacy of this compound:

  • Study on Antibacterial Activity : A recent investigation demonstrated that this compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values comparable to established antibiotics like kanamycin .
  • Antifungal Properties : Another study reported that (R)-6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amines exhibited antifungal activity against Candida albicans, indicating its potential utility in treating fungal infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.